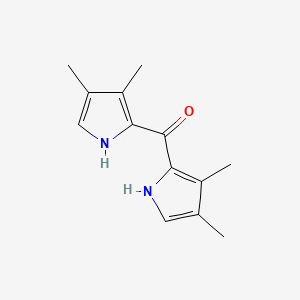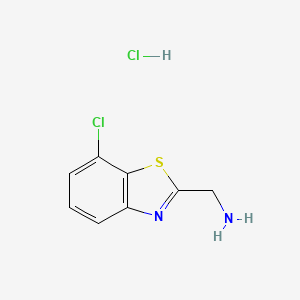![molecular formula C11H15BrN2O3S B6600135 tert-butyl 2-{[(4-bromothiophen-2-yl)methanimidamido]oxy}acetate CAS No. 1955520-86-1](/img/structure/B6600135.png)
tert-butyl 2-{[(4-bromothiophen-2-yl)methanimidamido]oxy}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-{[(4-bromothiophen-2-yl)methanimidamido]oxy}acetate, or TBTA, is a novel synthetic compound that has been studied for its potential applications in scientific research. TBTA is a heterocyclic compound and is composed of a thiophene ring, an imidazole ring, and a tert-butyl acetate group. It has been studied for its potential use in the synthesis of other compounds, as well as its biochemical and physiological effects.
科学的研究の応用
TBTA has been studied for its potential applications in scientific research. It has been used as a ligand in the synthesis of transition metal complexes, which can be used in catalytic reactions. TBTA has also been studied for its potential use in the synthesis of other compounds, such as polymers and drugs.
作用機序
TBTA is thought to act as a chelating agent, forming coordination bonds with metal ions. It is believed that the thiophene ring of TBTA acts as an electron-donating group, while the imidazole ring acts as an electron-withdrawing group. This allows TBTA to form stable coordination complexes with metal ions.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBTA have not yet been fully studied. However, studies have shown that TBTA can act as an antioxidant, scavenging free radicals and preventing oxidative damage. It has also been shown to have anti-inflammatory properties, as well as some potential anticancer activity.
実験室実験の利点と制限
TBTA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also non-toxic and has a low melting point, making it ideal for use in a variety of research applications. However, TBTA is also limited in its applications. It cannot be used in the synthesis of some compounds due to its structure, and its chelating properties make it difficult to use in some catalytic reactions.
将来の方向性
There are several potential future directions for research on TBTA. One potential direction is to further study its biochemical and physiological effects. Additionally, TBTA could be studied for its potential use in the synthesis of other compounds, such as polymers and drugs. It could also be studied for its potential use as a ligand in the synthesis of transition metal complexes. Finally, TBTA could be studied for its potential applications in other areas, such as catalysis and drug delivery.
合成法
TBTA can be synthesized using a three-step process. First, 4-bromothiophene-2-carboxaldehyde is reacted with methanimidamide in the presence of a base to form 4-bromothiophene-2-ylmethanimidamide. This compound is then reacted with tert-butyl acetate to form the desired product, TBTA. This reaction is carried out in a solvent at a temperature of 100-110 °C for two hours.
特性
IUPAC Name |
tert-butyl 2-[(Z)-[amino-(4-bromothiophen-2-yl)methylidene]amino]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3S/c1-11(2,3)17-9(15)5-16-14-10(13)8-4-7(12)6-18-8/h4,6H,5H2,1-3H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGGLORVLKLIGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CON=C(C1=CC(=CS1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CO/N=C(/C1=CC(=CS1)Br)\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(2,4-difluorophenyl)-3-fluoro-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine](/img/structure/B6600053.png)

![[(2S,4S)-4-fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B6600061.png)
![tert-butyl 3-[(phenylformohydrazido)carbonyl]morpholine-4-carboxylate](/img/structure/B6600076.png)

![tert-butyl 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]morpholine-4-carboxylate](/img/structure/B6600079.png)
![2,2,2-trifluoroethyl N-(4-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate](/img/structure/B6600087.png)
![N-({[4-(methoxymethoxy)phenyl]carbamoyl}amino)methoxyformamide](/img/structure/B6600090.png)





